

# Application Notes and Protocols: GSK3179106 in Preclinical Visceral Pain Models

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## Compound of Interest

Compound Name: GSK3179106

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These application notes provide a comprehensive overview of the preclinical administration of **GSK3179106**, a potent and selective gut-restricted RET kinase inhibitor, in rodent models of visceral pain. The following protocols are based on established methodologies and published preclinical data, offering a guide for the investigation of **GSK3179106**'s therapeutic potential in visceral hypersensitivity.

## Introduction

Visceral pain, a significant component of disorders like Irritable Bowel Syndrome (IBS), is a complex sensory experience originating from internal organs. Preclinical research plays a crucial role in identifying novel therapeutic targets and validating the efficacy of new chemical entities. **GSK3179106** has emerged as a promising candidate by targeting the Rearranged during Transfection (RET) receptor tyrosine kinase, a key player in the development and function of the enteric nervous system. Inhibition of RET signaling in the gut is hypothesized to attenuate visceral nociception.[1][2][3] This document outlines the experimental design, protocols, and available data for the administration of **GSK3179106** in rat models of visceral pain.

## Mechanism of Action: RET Kinase Inhibition

**GSK3179106** is a selective inhibitor of RET kinase with high potency (IC<sub>50</sub>s of 0.4 nM for human RET and 0.2 nM for rat RET).[3] The RET signaling pathway is crucial for the

development and maintenance of the enteric nervous system.[4] In the context of visceral pain, the activation of RET by its ligands, such as glial cell line-derived neurotrophic factor (GDNF), is thought to contribute to the sensitization of visceral afferent neurons.[1] By inhibiting RET kinase, **GSK3179106** blocks downstream signaling cascades, including the PI3K/AKT, RAS/RAF/MEK/ERK, MAPK, and PLC $\gamma$  pathways, thereby reducing neuronal excitability and attenuating the perception of visceral pain.[5]

## Data Presentation: Efficacy of GSK3179106 in Visceral Pain Models

The efficacy of **GSK3179106** has been evaluated in various rat models of colonic hypersensitivity, a key feature of visceral pain. The primary endpoint in these studies is the visceromotor response (VMR) to colorectal distension (CRD), quantified by the number of abdominal contractions. Oral administration of **GSK3179106** at a dose of 10 mg/kg (twice daily for 3.5 days) has been shown to significantly reduce the VMR in these models.[1][3]

Table 1: Effect of **GSK3179106** on Visceromotor Response in Acetic Acid-Induced Visceral Hypersensitivity

Treatment Group	Colorectal Distension Pressure (mmHg)	Mean Number of Abdominal Contractions (Approximate Values*)
Vehicle	0	~0
20	~2	
40	~8	
60	~12	
GSK3179106 (10 mg/kg)	0	~0
20	~2	
40	~5	
60	~7	

\*Note: The exact raw data for the mean number of abdominal contractions were not publicly available and are estimated based on graphical representations in the cited literature. The reported inhibition of the visceromotor response was between 33% and 43%.[\[1\]](#)[\[3\]](#)

Table 2: Effect of **GSK3179106** on Visceromotor Response in Stress-Induced Visceral Hypersensitivity

Treatment Group	Colorectal Distension Pressure (mmHg)	Mean Number of Abdominal Contractions (Approximate Values*)
Vehicle (Stress)	0	~0
20	~3	
40	~9	
60	~14	
GSK3179106 (10 mg/kg) (Stress)	0	~0
20	~2	
40	~6	
60	~9	

\*Note: The exact raw data for the mean number of abdominal contractions were not publicly available and are estimated based on graphical representations in the cited literature. The reported inhibition of the visceromotor response was between 33% and 43%.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

### Acetic Acid-Induced Visceral Hypersensitivity Model

This model induces a transient colonic irritation, leading to visceral hypersensitivity.

Materials:

- Male Sprague-Dawley rats (225-250 g)

- Acetic acid solution (0.6% in saline)
- Saline solution (0.9%)
- Catheter for intracolonic administration
- **GSK3179106**
- Vehicle for **GSK3179106**

Procedure:

- Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment.
- Induction of Colitis:
  - Lightly anesthetize the rats.
  - Gently insert a catheter into the colon, approximately 8 cm from the anus.
  - Instill 1 mL of 0.6% acetic acid solution into the colon.
  - For the control group, instill 1 mL of saline solution.
  - Keep the rats in a head-down position for 30 seconds to ensure the solution remains in the colon.
- Drug Administration:
  - Administer **GSK3179106** orally at a dose of 10 mg/kg, twice daily for 3.5 days.
  - Administer the vehicle to the control group following the same schedule.
- Assessment of Visceral Sensitivity (Colorectal Distension):
  - On the day of the assessment, insert a flexible balloon catheter (5 cm long) 10 cm into the colon of conscious rats.

- Secure the catheter to the base of the tail.
- Acclimate the rats for a period before initiating the distension protocol.
- Perform graded isobaric colorectal distension at pressures of 0, 20, 40, and 60 mmHg. Each distension should last for a set duration (e.g., 20 seconds) with a rest period in between.
- Visually count the number of abdominal muscle contractions during each distension period as a measure of the visceromotor response.

## Water Avoidance Stress (WAS)-Induced Visceral Hypersensitivity Model

This model utilizes psychological stress to induce visceral hypersensitivity.

Materials:

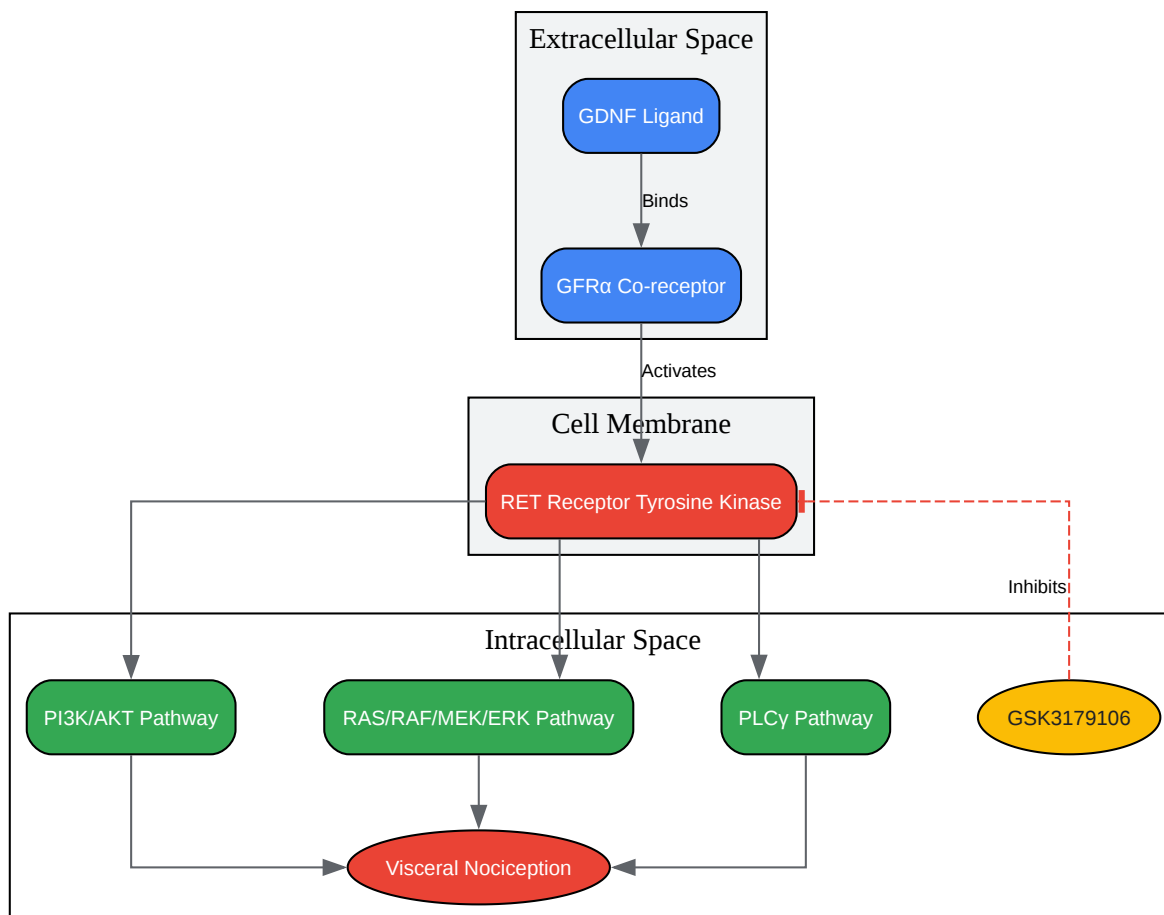
- Male Wistar rats
- Water avoidance stress apparatus (a plastic container with a small platform at the center)
- **GSK3179106**
- Vehicle for **GSK3179106**

Procedure:

- Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment.
- Induction of Stress:
  - Place each rat on a small platform (e.g., 8 x 8 cm) fixed to the center of a plastic container (e.g., 45 x 25 x 25 cm).
  - Fill the container with fresh water at room temperature to a level approximately 1 cm below the top of the platform.

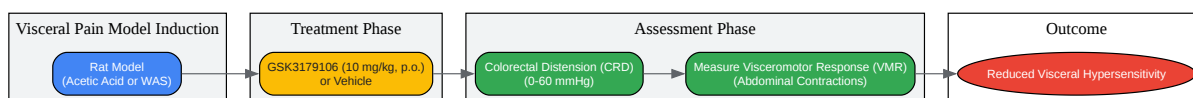
- Expose the rats to this stressor for a defined period (e.g., 1 hour) daily for several consecutive days (e.g., 10 days).[\[6\]](#)
- Sham-stressed rats should be placed on the platform in an empty container for the same duration.
- Drug Administration:
  - Administer **GSK3179106** orally at a dose of 10 mg/kg, twice daily for the last 3.5 days of the stress protocol.
  - Administer the vehicle to the control group following the same schedule.
- Assessment of Visceral Sensitivity (Colorectal Distension):
  - Perform colorectal distension and measure the visceromotor response as described in Protocol 1. The assessment is typically conducted 24 hours after the last stress session.

## Mandatory Visualizations



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**Figure 1:** Simplified RET Kinase Signaling Pathway in Visceral Nociception.



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**Figure 2:** Experimental Workflow for **GSK3179106** Administration.

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